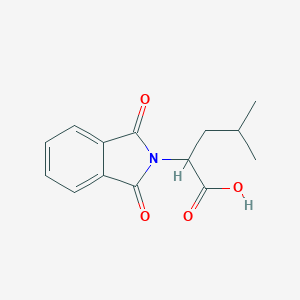

(S)-2-(1,3-Dioxoisoindolin-2-yl)-4-methylpentanoic acid

Description

Properties

IUPAC Name |

(2S)-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-8(2)7-11(14(18)19)15-12(16)9-5-3-4-6-10(9)13(15)17/h3-6,8,11H,7H2,1-2H3,(H,18,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMOSZIHTPMEZAP-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2419-38-7 | |

| Record name | N-Phthaloyl-L-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2419-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-1,3-dihydro-α-(2-methylpropyl)-1,3-dioxo-2H-isoindole-2-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Crucial Role of Physicochemical Characterization in Advanced Synthesis

An In-Depth Technical Guide to the Physicochemical Properties of N-Phthaloyl-L-leucine

In the realms of peptide synthesis and drug discovery, success is not merely a matter of innovative design but is fundamentally built upon a precise understanding of the materials we work with. N-Phthaloyl-L-leucine, a protected derivative of the essential amino acid L-leucine, serves as a quintessential example. Its utility as a building block in complex molecular construction is directly governed by its physical and chemical characteristics.[1] A thorough grasp of its solubility, stability, and spectral signature is not just academic; it is a prerequisite for reproducible, scalable, and successful experimental outcomes.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive and practical understanding of N-Phthaloyl-L-leucine's core properties. We will move beyond simple data points to explore the causality behind experimental choices, offering field-proven insights into how these properties influence its application. The protocols described herein are designed as self-validating systems, ensuring that you can confidently apply this knowledge in your own laboratory settings.

Molecular Identity and Core Physicochemical Attributes

N-Phthaloyl-L-leucine is derived from L-leucine by the introduction of a phthaloyl group to the alpha-amino nitrogen. This modification serves a critical purpose: it acts as a robust protecting group, preventing the highly reactive amino group from participating in undesired side reactions during peptide coupling.[2] This protection is stable under a variety of conditions but can be removed when desired, making it an invaluable tool in stepwise synthesis.[3][4]

The fundamental properties of this compound are summarized below. These values are the bedrock for any experimental design, from calculating molar quantities for a reaction to selecting appropriate storage conditions.

| Property | Value | Source(s) |

| CAS Number | 2419-38-7 | [1][][6] |

| Molecular Formula | C₁₄H₁₅NO₄ | [1][6] |

| Molecular Weight | 261.28 g/mol | [1][6] |

| Appearance | Off-white solid powder | [1][] |

| Melting Point | 115-125 °C | [1][] |

| Optical Rotation [α]D | -21 ± 2º (c=1 in EtOH at 30°C) | [1] |

| Purity | ≥ 99% (HPLC) | [1][] |

Expert Insight: The melting point is presented as a range (115-125 °C), which is typical for compounds of this nature and purity. A sharp melting point is often indicative of very high purity, but this range is well within acceptable limits for a high-quality reagent. The specific optical rotation confirms the retention of the L-stereochemistry from the parent L-leucine, a critical factor for biological applications.[3][4]

Synthesis and Purity Assessment Workflow

The reliable synthesis of N-Phthaloyl-L-leucine is paramount to its use. A common and efficient laboratory-scale method involves the reaction of L-leucine with phthalic anhydride.[7] To ensure the final product meets the high-purity standards required for pharmaceutical applications (≥99%), a robust purification and analysis workflow is essential.

Logical Workflow: From Synthesis to Quality Control

The following diagram illustrates a typical workflow for the synthesis, purification, and analytical confirmation of N-Phthaloyl-L-leucine.

Sources

Mass spectrometry fragmentation pattern of (S)-2-(1,3-Dioxoisoindolin-2-yl)-4-methylpentanoic acid

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of (S)-2-(1,3-Dioxoisoindolin-2-yl)-4-methylpentanoic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the mass spectrometric fragmentation behavior of this compound, a molecule commonly known as N-phthaloyl-L-leucine. This compound is of significant interest in synthetic chemistry and drug development, often used as a protected form of the essential amino acid L-leucine.[1] Understanding its fragmentation pattern is critical for its unambiguous identification and characterization in complex matrices. This document outlines the core fragmentation principles, predicts the major fragmentation pathways under electrospray ionization (ESI), presents the expected product ions, and provides a foundational experimental protocol for its analysis.

Introduction to the Analyte

This compound is a derivative of L-leucine where the primary amine is protected by a phthalimide group. This protection strategy is common in peptide synthesis to prevent unwanted side reactions and control racemization.[1] Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is an indispensable tool for confirming the structure of such synthetic products and for their quantitation in various applications.

Compound Profile:

-

Systematic Name: this compound

-

Common Name: N-Phthaloyl-L-Leucine

-

Molecular Formula: C₁₄H₁₅NO₄

-

Monoisotopic Mass: 261.1001 u

-

Structure: (Note: A real image would be embedded here in a full document)

The fragmentation of this molecule is governed by the distinct chemical properties of its two primary moieties: the stable, aromatic phthalimide group and the aliphatic leucine backbone .

Core Principles of Fragmentation

The fragmentation process in mass spectrometry involves the dissociation of a precursor ion into smaller product ions.[2] For a molecule like N-phthaloyl-L-leucine, ionization via a soft technique like Electrospray Ionization (ESI) in positive mode typically generates the protonated molecule, [M+H]⁺, at an m/z of 262.1074. Subsequent fragmentation, induced by collision-induced dissociation (CID), will proceed along pathways that favor the formation of stable ions and neutral losses.

The fragmentation can be predicted by considering the lability of specific bonds and the stability of the resulting fragments:

-

Leucine Moiety Fragmentation: Amino acids commonly undergo characteristic losses of the carboxylic acid group and the side chain.[3][4] For leucine, the loss of the isobutyl side chain is a key identifier.[5][6]

-

Phthalimide Moiety Fragmentation: The phthalimide group is relatively stable. Its fragmentation is characterized by losses of carbonyl (CO) groups and the formation of resonance-stabilized aromatic ions.[7][8]

Predicted Fragmentation Pathway

The CID tandem mass spectrum of the [M+H]⁺ ion (m/z 262.1) is predicted to be dominated by cleavages around the amino acid portion of the molecule, with characteristic ions also arising from the phthalimide core.

Pathway A: Cleavage of the Leucine Backbone

This pathway involves fragmentation of the less stable, aliphatic leucine portion of the molecule.

-

Loss of Formic Acid (HCOOH): The most common fragmentation for N-protected amino acids is the neutral loss of the carboxylic acid group. This yields a highly stable, resonance-delocalized product ion.

-

[M+H]⁺ → [M+H - HCOOH]⁺

-

m/z 262.1 → m/z 216.1

-

-

Loss of the Isobutyl Side Chain: Cleavage of the isobutyl side chain (C₄H₈) is a signature fragmentation for leucine.[4]

-

[M+H]⁺ → [M+H - C₄H₈]⁺

-

m/z 262.1 → m/z 206.1

-

-

Formation of the Leucine Immonium Ion: While less probable due to the strong N-C bond to the phthalimide group, cleavage could yield the characteristic leucine immonium ion if the phthalimide group is lost.

-

[M+H]⁺ → [C₆H₁₄NO]⁺

-

m/z 262.1 → m/z 86.1

-

Pathway B: Fragmentation involving the Phthalimide Core

These fragmentations are initiated by or result in ions characteristic of the phthalimide structure.

-

Formation of the N-vinylphthalimide Ion: A significant fragmentation pathway involves the concomitant loss of the carboxyl group (as CO₂) and the isobutyl side chain (as C₄H₈). This results in a stable protonated N-vinylphthalimide ion.

-

[M+H]⁺ → [M+H - CO₂ - C₄H₈]⁺ → [C₁₀H₈NO₂]⁺

-

m/z 262.1 → m/z 160.0

-

-

Formation of the Phthaloyl Ion: Further fragmentation of ions like m/z 160.0 can lead to the formation of the characteristic protonated phthalic anhydride or related structures. A key fragment arises from the phthalimide group itself, often observed at m/z 148 or 132.

-

[C₁₀H₈NO₂]⁺ → [C₈H₅O₂]⁺ + C₂H₃N

-

m/z 160.0 → m/z 133.0 (protonated benzoyl cation after rearrangement)

-

A common fragment for phthalimides is the ion at m/z 104, corresponding to [C₇H₄O]⁺.[8]

-

The overall predicted fragmentation cascade is illustrated in the diagram below.

Sources

- 1. Phthalimide - Wikipedia [en.wikipedia.org]

- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 3. Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A computational and experimental study of the fragmentation of l-leucine, l-isoleucine and l-allo-isoleucine under collision-induced dissociation tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry [zpxb.xml-journal.net]

- 8. massbank.eu [massbank.eu]

N-Phthaloyl-L-leucine: A Technical Guide to Its Synthetic Utility and Unexplored Biological Potential

Abstract

N-Phthaloyl-L-leucine is a derivative of the essential amino acid L-leucine, characterized by the presence of a phthaloyl group protecting the alpha-amino functionality. This modification confers specific chemical properties that have been extensively leveraged in synthetic organic chemistry, particularly in the realm of peptide synthesis and the creation of complex chiral molecules.[1][2] While its role as a stable and versatile building block is well-established, direct investigations into the inherent biological activities of N-Phthaloyl-L-leucine are notably scarce in current scientific literature. This technical guide provides a comprehensive overview of the synthesis and established applications of N-Phthaloyl-L-leucine. Furthermore, by examining the known biological roles of its parent molecule, L-leucine, and other N-acylated leucine derivatives, this document aims to illuminate potential, yet unexplored, avenues for future research into its pharmacological and biological significance.

Introduction: The Strategic Importance of N-Phthaloylation

In the landscape of drug discovery and development, the precise control of chemical reactions is paramount. The synthesis of peptides and other complex molecules requires the strategic protection and deprotection of reactive functional groups to ensure the desired outcome. The phthaloyl group, introduced via phthalic anhydride or other reagents, serves as a robust and sterically hindering protecting group for primary amines, such as the alpha-amino group of L-leucine.[3] This protection strategy is foundational to the utility of N-Phthaloyl-L-leucine, rendering the amino group unreactive while allowing for modifications at the carboxylic acid terminus or the isobutyl side chain. This controlled reactivity makes N-Phthaloyl-L-leucine a valuable intermediate in multi-step synthetic pathways.[1]

Synthesis and Physicochemical Properties

The synthesis of N-Phthaloyl-L-leucine is typically achieved through the reaction of L-leucine with phthalic anhydride, often under thermal conditions with a solvent like glacial acetic acid.[3] Milder, racemization-free methods have also been developed to ensure the preservation of the stereochemical integrity of the chiral center, which is critical for its application in the synthesis of enantiomerically pure compounds.[3]

| Property | Value | Reference |

| CAS Number | 2419-38-7 | [4] |

| Molecular Formula | C₁₄H₁₅NO₄ | [4] |

| Molecular Weight | 261.27 g/mol | [4] |

| Appearance | Off-white solid powder | [] |

| Melting Point | 115-125 °C | [] |

The phthaloyl group significantly enhances the stability and solubility of L-leucine in organic solvents, facilitating its use in a broader range of reaction conditions compared to the free amino acid.[1]

Established Applications in Synthetic Chemistry

The primary and well-documented application of N-Phthaloyl-L-leucine is as a chiral building block in organic synthesis.

Peptide Synthesis

The protection of the N-terminus of L-leucine with the phthaloyl group allows for the activation of the C-terminus (carboxylic acid) and subsequent coupling with the N-terminus of another amino acid or peptide chain. This prevents self-polymerization and directs the formation of the desired peptide bond. While modern peptide synthesis often employs other protecting groups like Boc and Fmoc, the phthaloyl group remains a relevant tool in specific synthetic strategies.

Synthesis of Bioactive Molecules and Novel Drug Candidates

N-Phthaloyl-L-leucine serves as a key intermediate in the synthesis of a variety of complex organic molecules and novel drug candidates.[1] Its defined stereochemistry is crucial for creating enantiomerically pure compounds, which is often a prerequisite for potent and selective pharmacological activity.

Potential Biological Activities: An Area Ripe for Investigation

While direct experimental evidence for the biological activity of N-Phthaloyl-L-leucine is lacking, the known bioactivities of its constituent parts and related molecules provide a logical framework for postulating potential areas of investigation.

Insights from L-Leucine and its Derivatives

L-leucine, an essential branched-chain amino acid, is a key regulator of muscle protein synthesis and has been investigated for its therapeutic potential in various contexts. Other N-acylated derivatives of L-leucine have demonstrated distinct biological activities:

-

N-Palmitoyl-L-leucine: Identified as a novel inhibitor of pre-mRNA splicing, highlighting that N-acylation can confer specific inhibitory functions.[6][7]

-

Leucine-based polymers and surfactants: Have shown potent antimicrobial properties, suggesting that modified leucine structures can interact with and disrupt bacterial cell membranes.[8][9]

-

L-leucyl-L-leucine methyl ester: Induces apoptosis in cytotoxic lymphocytes and myeloid cells, indicating that leucine-containing dipeptides can have targeted cytotoxic effects.[10]

Postulated Areas of Biological Investigation for N-Phthaloyl-L-leucine

Based on the activities of related compounds, several potential biological activities for N-Phthaloyl-L-leucine can be hypothesized, providing a rationale for future screening and research.

The structural similarity of N-Phthaloyl-L-leucine to other leucine derivatives with known antimicrobial effects suggests it may possess antibacterial or antifungal properties.[8][9][11][12] The bulky, hydrophobic phthaloyl group could potentially facilitate interactions with microbial cell membranes, leading to disruption and cell death.

Many enzyme inhibitors are peptide or amino acid analogues. The unique structure of N-Phthaloyl-L-leucine could allow it to fit into the active site of certain enzymes, potentially inhibiting their function. For instance, leucine aminopeptidases are a class of enzymes that are targets for inhibitor development.[13]

Given that some leucine dipeptides and derivatives exhibit cytotoxicity, it is plausible that N-Phthaloyl-L-leucine could have antiproliferative effects on cancer cell lines.[10][14] Its potential to interfere with cellular processes, perhaps through mechanisms analogous to other N-acylated amino acids, warrants investigation.

Experimental Protocols for Investigating Biological Activity

To explore the aforementioned potential biological activities, a series of well-established in vitro assays can be employed.

General Synthesis of N-Phthaloyl-L-leucine

Objective: To synthesize N-Phthaloyl-L-leucine from L-leucine and phthalic anhydride.

Materials:

-

L-leucine

-

Phthalic anhydride

-

Glacial acetic acid

-

Ethanol

-

Standard reflux and recrystallization glassware

Procedure:

-

A mixture of L-leucine and phthalic anhydride in a 1:1.05 molar ratio is prepared in glacial acetic acid.

-

The mixture is refluxed for a specified duration (e.g., 2-4 hours).

-

The reaction mixture is filtered while hot, and the solvent is evaporated under reduced pressure.

-

The resulting solid is recrystallized from a suitable solvent, such as ethanol, to yield purified N-Phthaloyl-L-leucine.

-

The product can be characterized by melting point determination, NMR spectroscopy, and mass spectrometry.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of N-Phthaloyl-L-leucine against a panel of pathogenic bacteria and fungi.

Workflow:

Caption: Workflow for MIC determination of N-Phthaloyl-L-leucine.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of N-Phthaloyl-L-leucine on a panel of human cancer cell lines.

Workflow:

Caption: Workflow for determining the cytotoxicity of N-Phthaloyl-L-leucine.

Conclusion and Future Directions

N-Phthaloyl-L-leucine is a compound of significant value in synthetic chemistry, prized for its role as a stable, chiral building block.[1] Its applications in the controlled synthesis of peptides and other complex organic molecules are well-established. However, a significant knowledge gap exists concerning its intrinsic biological activities. Based on the known pharmacological profiles of L-leucine and its other N-acylated derivatives, there is a compelling rationale to investigate the potential antimicrobial, enzyme inhibitory, and cytotoxic properties of N-Phthaloyl-L-leucine. The experimental frameworks outlined in this guide provide a starting point for such investigations. Future research in this area could potentially uncover novel therapeutic applications for this readily accessible molecule, transforming it from a synthetic intermediate into a bioactive lead compound.

References

-

Leucine-Based Polymer Architecture-Induced Antimicrobial Properties and Bacterial Cell Morphology Switching. PMC - NIH. [Link]

-

The Natural Product N-Palmitoyl-l-leucine Selectively Inhibits Late Assembly of Human Spliceosomes. NIH. [Link]

-

Quaternary Ammonium Leucine-Based Surfactants: The Effect of a Benzyl Group on Physicochemical Properties and Antimicrobial Activity. ResearchGate. [Link]

-

The Natural Product N-Palmitoyl-l-leucine Selectively Inhibits Late Assembly of Human Spliceosomes. PubMed. [Link]

-

Synthesis of N,N‐phthaloyl‐L‐valine and N,N‐phthaloyl‐L‐isoleucine with N‐(ethoxycarbonyl)phthalimide | Request PDF. ResearchGate. [Link]

-

(PDF) L-Glycine and L-leucine derived multifunctional ionic liquids for potential antibacterial applications: in-vitro and in-silico studies. ResearchGate. [Link]

-

On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers. [Link]

-

Leucine-Rich, Potent Anti-Bacterial Protein against Vibrio cholerae, Staphylococcus aureus from Solanum trilobatum Leaves. MDPI. [Link]

-

A Toxicological Assessment of Creatyl-l-Leucine. PubMed. [Link]

-

Inhibitors of the Plasmodium falciparum M17 Leucine Aminopeptidase. NCBI - NIH. [Link]

-

Apoptosis Is Induced in Cells With Cytolytic Potential by L-leucyl-L-leucine Methyl Ester. PubMed. [Link]

-

Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. MDPI. [Link]

-

Inhibition by a Nonmetabolized Analogue of L-leucine of Protein Biosynthesis in Tumoral Pancreatic Islet Cells. PubMed. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 6. The Natural Product N-Palmitoyl-l-leucine Selectively Inhibits Late Assembly of Human Spliceosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Natural Product N-Palmitoyl-l-leucine Selectively Inhibits Late Assembly of Human Spliceosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Leucine-Based Polymer Architecture-Induced Antimicrobial Properties and Bacterial Cell Morphology Switching - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Apoptosis is induced in cells with cytolytic potential by L-leucyl-L-leucine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Inhibitors of the Plasmodium falciparum M17 Leucine Aminopeptidase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Inhibition by a nonmetabolized analogue of L-leucine of protein biosynthesis in tumoral pancreatic islet cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Z Guide to Synthesizing N-Phthaloyl-L-leucine Derivatives for Medicinal Chemistry

Introduction: The Strategic Importance of N-Phthaloyl-L-leucine

In the landscape of drug discovery, the precise construction of chiral molecules is paramount. L-leucine, an essential amino acid, serves as a valuable starting material due to its inherent chirality and biocompatibility. However, its primary amine group presents a reactivity challenge that must be managed during complex synthetic sequences. The introduction of a robust protecting group is the critical first step.

The N-phthaloyl group has been a longstanding tool in the chemist's arsenal for amine protection.[1] Its rigid, planar structure and stability to a wide range of reaction conditions make it an ideal choice for multi-step syntheses. By converting L-leucine to N-Phthaloyl-L-leucine, we create a stable, chiral synthon where the carboxylic acid is available for modification, enabling the construction of diverse compound libraries—from novel peptide analogues to small molecule inhibitors. This guide will elucidate the principles and practices for reliably synthesizing this key intermediate and leveraging it for further medicinal chemistry applications.

Section 1: The "Why" - Rationale for Phthaloyl Protection

Choosing a protecting group is a strategic decision. While alternatives like Boc and Cbz are common, the phthaloyl group offers distinct advantages. Its resilience to acidic conditions, which would cleave a Boc group, and its stability during catalytic hydrogenation, which removes a Cbz group, allows for orthogonal reaction strategies. This robustness is essential when subsequent reaction steps involve harsh reagents or conditions.

The primary method for introducing the phthaloyl group is through the condensation of L-leucine with phthalic anhydride. This reaction proceeds via a two-step mechanism: nucleophilic attack of the amino group on one of the anhydride's carbonyls to form an intermediate phthalamic acid, followed by an intramolecular cyclization with the loss of water to form the stable imide ring.[2]

Section 2: Synthesis of N-Phthaloyl-L-leucine

This section details the complete, validated protocol for the synthesis of N-Phthaloyl-L-leucine, moving from the core reaction mechanism to process optimization and final product characterization.

Overall Synthesis Workflow

The conversion of L-leucine to its N-phthaloyl derivative and subsequent use in derivatization follows a logical progression. The workflow ensures high purity of the intermediate, which is critical for the success of subsequent coupling reactions.

Caption: Overall workflow from starting materials to final derivatives.

Detailed Experimental Protocol: N-Phthaloylation

This protocol is optimized for high yield and purity while maintaining the stereochemical integrity of the chiral center.[3][4]

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| L-Leucine | 131.17 | 5.00 g | 38.1 | |

| Phthalic Anhydride | 148.12 | 5.76 g | 38.9 | Use a slight excess (~1.02 eq) |

| Glacial Acetic Acid | 60.05 | 40 mL | - | Solvent |

| Deionized Water | 18.02 | ~200 mL | - | For work-up and washing |

| Ethanol | 46.07 | As needed | - | For recrystallization |

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add L-leucine (5.00 g), phthalic anhydride (5.76 g), and glacial acetic acid (40 mL).

-

Heating & Reflux: Heat the mixture in an oil bath to reflux (approximately 118-120°C). The solids will dissolve upon heating to form a clear solution. Maintain a gentle reflux for 2 hours.[5]

-

Scientist's Note: Refluxing in glacial acetic acid serves a dual purpose. It is the solvent and also acts as a dehydrating agent, driving the reaction towards the formation of the imide by helping to remove the water formed during the cyclization step.

-

-

Isolation of Crude Product: After 2 hours, remove the flask from the oil bath and allow it to cool towards room temperature. As it cools, the product will begin to precipitate. Once at room temperature, pour the reaction mixture slowly into 150 mL of cold deionized water with stirring.

-

Filtration and Washing: A white solid will form. Collect the solid by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold deionized water (2 x 25 mL) to remove residual acetic acid.

-

Drying: Dry the crude product in a vacuum oven at 60-70°C overnight to yield crude N-Phthaloyl-L-leucine.

Purification (Recrystallization):

-

Transfer the crude solid to a 250 mL Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely.

-

Slowly add hot deionized water dropwise until the solution becomes faintly turbid.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

-

Collect the pure, crystalline product by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry to a constant weight. A typical yield is 80-90%.

Characterization and Quality Control

Validation of the product's identity and purity is non-negotiable. The following data confirms the successful synthesis of N-Phthaloyl-L-leucine.

| Analysis Technique | Expected Result |

| Melting Point | 115-125 °C[] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.8 (m, 4H, Ar-H), ~4.8 (dd, 1H, α-CH), ~2.2-2.4 (m, 2H, β-CH₂), ~1.8 (m, 1H, γ-CH), ~0.9 (d, 6H, δ-CH₃) |

| FT-IR (KBr, cm⁻¹) | ~1770 & ~1710 (imide C=O stretch), ~2960 (aliphatic C-H stretch), ~3300-2500 (broad, carboxylic acid O-H stretch) |

| Mass Spec (ESI-) | [M-H]⁻ calculated for C₁₄H₁₄NO₄: 260.09; found: 260.1 |

Section 3: Derivatization for Medicinal Chemistry Applications

With pure N-Phthaloyl-L-leucine in hand, the carboxylic acid becomes the reactive handle for diversification. The most common derivatization is the formation of amides, a cornerstone of many biologically active molecules.[7]

General Strategy for Amide Coupling

The direct reaction of a carboxylic acid with an amine is generally unfavorable. Therefore, the carboxylic acid must first be "activated" to create a better electrophile. This is typically achieved using a coupling reagent.

Caption: General mechanism for amide bond formation using a coupling agent.

Protocol: Synthesis of an N-Phthaloyl-L-leucine Amide Derivative

This protocol details the coupling of N-Phthaloyl-L-leucine with a representative amine, benzylamine, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent.

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| N-Phthaloyl-L-leucine | 261.27 | 1.00 g | 3.83 |

| Benzylamine | 107.15 | 0.45 g (0.46 mL) | 4.21 (1.1 eq) |

| EDC·HCl | 191.70 | 0.81 g | 4.21 (1.1 eq) |

| HOBt | 135.12 | 0.57 g | 4.21 (1.1 eq) |

| DIPEA | 129.24 | 1.33 mL | 7.66 (2.0 eq) |

| Dichloromethane (DCM) | 84.93 | 20 mL | - |

| 1M HCl (aq) | - | ~30 mL | - |

| Sat. NaHCO₃ (aq) | - | ~30 mL | - |

| Brine | - | ~30 mL | - |

Procedure:

-

Initial Setup: Dissolve N-Phthaloyl-L-leucine (1.00 g) in anhydrous DCM (20 mL) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

-

Addition of Reagents: Add EDC·HCl (0.81 g), HOBt (0.57 g), and DIPEA (1.33 mL) to the stirred solution.

-

Scientist's Note: HOBt is added to suppress racemization of the chiral center and to improve coupling efficiency by forming a more reactive activated ester.

-

-

Activation: Stir the mixture at 0°C for 20 minutes to allow for the formation of the activated HOBt ester.

-

Amine Addition: Add benzylamine (0.46 mL) dropwise to the reaction mixture.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Aqueous Work-up: Dilute the reaction mixture with DCM (30 mL). Transfer to a separatory funnel and wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide derivative.

Conclusion

The N-phthaloyl group provides a reliable and robust method for protecting L-leucine, enabling its use as a versatile chiral building block in medicinal chemistry. The protocols detailed in this guide offer a validated pathway for the synthesis of N-Phthaloyl-L-leucine and its subsequent derivatization into novel amide-containing compounds. By understanding the causality behind each experimental step—from the choice of solvent in the phthaloylation to the use of additives in amide coupling—researchers can confidently and efficiently generate diverse molecular scaffolds for drug discovery programs.

References

- Easton, C. J. (n.d.). Recent Developments in the Use of N-Phthaloyl-Amino Acid Derivatives in Synthesis.

- AxisPharm. (2024). Amide coupling Protocol for Amino PEG.

- Leite, A. C. L., et al. (2013). Phthaloyl amino acids as anti-inflammatory and immunomodulatory prototypes. Medicinal Chemistry Research.

- Sheppard, T. D., et al. (n.d.). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. ResearchGate.

- Ulven, T., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.

- Homsi, M. & Kasideh, C. (2015). Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity. ResearchGate.

- Hashimoto, H., et al. (n.d.). Practical Synthesis of Dirhodium(II) Tetrakis[N-phthaloyl-(S)-tert-leucinate]. ResearchGate.

- Various Authors. (n.d.). A synthesis of N-phthaloyl amino acids and amino acid esters under mild conditions. ResearchGate.

- Zeng, Q., et al. (2004). Mild and effective N-phthaloylation of amino acids. Amino Acids.

- Various Authors. (n.d.). Phthalic anhydride (PA): a valuable substrate in organic transformations. PubMed Central.

- Kliger, G. A. & Finkel'shtein, E. S. (2002). Synthesis of N-Phthaloyl Derivatives of Amino Acids. Pharmaceutical Chemistry Journal.

- Kirby, A. J. & Lancaster, P. W. (n.d.). Reactions of N-(o-carboxybenzoyl)-L-leucine: intramolecular catalysis of amide hydrolysis and imide formation by two carboxy groups. RSC Publishing.

- BOC Sciences. (n.d.). CAS 2419-38-7 Phthaloyl-L-Leucine.

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. Reactions of N-(o-carboxybenzoyl)-L-leucine: intramolecular catalysis of amide hydrolysis and imide formation by two carboxy groups - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. sphinxsai.com [sphinxsai.com]

- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

Methodological & Application

Application Notes & Protocols: (S)-2-(1,3-Dioxoisoindolin-2-yl)-4-methylpentanoic acid in Asymmetric Catalysis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Chiral Architectures

(S)-2-(1,3-Dioxoisoindolin-2-yl)-4-methylpentanoic acid, commonly known as N-Phthaloyl-L-leucine, is a chiral building block derived from the naturally abundant amino acid L-leucine. The phthaloyl group serves as a robust protecting group for the primary amine, rendering the molecule stable and amenable to a variety of synthetic transformations. Its true potential in asymmetric catalysis, however, lies in the strategic exploitation of its inherent chirality, stemming from the (S)-configured stereocenter.

This document provides detailed application notes and protocols for the use of N-Phthaloyl-L-leucine in two key areas of asymmetric catalysis: as a chiral auxiliary for diastereoselective Mannich reactions and as a precursor to chiral ligands for enantioselective metal-catalyzed cyclopropanation. The protocols are designed to be self-validating, with explanations for key experimental choices, reflecting field-proven insights.

Application I: Chiral Auxiliary in Asymmetric Mannich Reactions

The Mannich reaction is a cornerstone of organic synthesis for the preparation of β-amino carbonyl compounds, which are prevalent motifs in pharmaceuticals and natural products. The use of N-phthaloyl-L-leucine as a chiral auxiliary provides a powerful method to control the stereochemical outcome of this reaction.[1]

Principle and Mechanistic Insight

When N-phthaloyl-L-leucine is converted to its acid chloride and reacted with an imine, it forms an N-acyliminium ion intermediate. The bulky and conformationally rigid phthaloyl group, in concert with the isobutyl side chain of the leucine moiety, creates a highly defined chiral environment. This steric hindrance effectively shields one face of the iminium ion, directing the nucleophilic attack of a silyl enol ether or ketene acetal to the opposite face. This results in the formation of the Mannich adduct with a high degree of diastereoselectivity. While the highest stereoselectivity is often observed with the even bulkier N-phthaloyl-tert-leucine, the principle remains directly applicable to the leucine derivative.[1]

Experimental Protocols

Protocol 1: Synthesis of (S)-2-(1,3-Dioxoisoindolin-2-yl)-4-methylpentanoyl chloride

This protocol details the conversion of the carboxylic acid to the more reactive acid chloride, which is a necessary precursor for the Mannich reaction.

-

Reagent Preparation:

-

This compound (1.0 eq.)

-

Oxalyl chloride (1.5 eq.)

-

Anhydrous Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount, 1-2 drops)

-

-

Procedure:

-

Suspend this compound in anhydrous DCM in a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar).

-

Add a catalytic amount of DMF.

-

Slowly add oxalyl chloride to the suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is typically used immediately in the next step.

-

Protocol 2: Asymmetric Mannich Reaction

This protocol describes the diastereoselective addition of a silyl ketene acetal to an imine mediated by the chiral auxiliary.

-

Reagent Preparation:

-

Imine (e.g., N-benzylidene-4-methoxyaniline) (1.0 eq.)

-

(S)-2-(1,3-Dioxoisoindolin-2-yl)-4-methylpentanoyl chloride (1.1 eq.)

-

Silyl ketene acetal (e.g., 1-methoxy-2-methyl-1-(trimethylsiloxy)propene) (1.2 eq.)

-

Anhydrous DCM

-

-

Procedure:

-

Dissolve the imine in anhydrous DCM in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add a solution of the freshly prepared (S)-2-(1,3-Dioxoisoindolin-2-yl)-4-methylpentanoyl chloride in anhydrous DCM.

-

Stir the mixture at -78 °C for 30 minutes to form the N-acyliminium ion intermediate.

-

Add the silyl ketene acetal dropwise to the reaction mixture.

-

Stir at -78 °C for 4-6 hours.

-

Quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Allow the mixture to warm to room temperature and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Protocol 3: Removal of the Chiral Auxiliary

The chiral auxiliary can be cleaved to yield the desired β-amino carbonyl compound.

-

Reagent Preparation:

-

Mannich adduct (1.0 eq.)

-

Sodium borohydride (NaBH₄) (4.0 eq.)

-

Ethanol/THF mixture

-

Aqueous HCl

-

-

Procedure:

-

Dissolve the purified Mannich adduct in a mixture of ethanol and THF.

-

Cool the solution to 0 °C and add NaBH₄ portion-wise.

-

Stir the reaction at room temperature for 12 hours.

-

Acidify the reaction mixture with aqueous HCl and heat to reflux for 4 hours to hydrolyze the intermediate.

-

Cool the mixture and extract with an appropriate organic solvent.

-

The desired product is typically in the aqueous layer as the hydrochloride salt, which can be isolated or further manipulated.

-

Data Presentation

| Chiral Auxiliary | Diastereomeric Ratio (d.r.) | Yield (%) |

| N-Phthaloyl-tert-leucine | >99:1 | 85-95 |

| N-Phthaloyl-L-leucine | Expected to be high | Expected to be good |

| Data for N-Phthaloyl-tert-leucine is provided as a benchmark for expected performance.[1] |

Workflow Diagram

Caption: Workflow for the asymmetric Mannich reaction.

Application II: Chiral Ligand for Dirhodium(II)-Catalyzed Asymmetric Cyclopropanation

Dirhodium(II) carboxylate complexes are exceptionally effective catalysts for a range of transformations involving diazo compounds, most notably asymmetric cyclopropanation. The chirality of the carboxylate ligands dictates the enantioselectivity of the reaction. N-Phthaloyl-L-leucine can serve as a precursor to a highly effective chiral ligand for these catalysts.[2]

Principle and Mechanistic Insight

The dirhodium(II) core acts as a Lewis acid, activating the diazo compound to form a chiral metal carbene intermediate. The four N-phthaloyl-L-leucinate ligands create a chiral pocket around the active site. The steric and electronic properties of the phthaloyl group and the isobutyl side chain of leucine control the trajectory of the incoming olefin, leading to the enantioselective formation of one cyclopropane enantiomer over the other.

Experimental Protocols

Protocol 4: Synthesis of Dirhodium(II) tetrakis[(S)-2-(1,3-dioxoisoindolin-2-yl)-4-methylpentanoate]

This protocol is adapted from the highly successful synthesis of the analogous N-phthaloyl-(S)-tert-leucinate complex.[2]

-

Reagent Preparation:

-

This compound (4.4 eq.)

-

Rh₂(OAc)₄ (1.0 eq.)

-

Chlorobenzene

-

Catalytic amount of BaCO₃

-

-

Procedure:

-

Combine Rh₂(OAc)₄, this compound, and a catalytic amount of BaCO₃ in chlorobenzene.

-

Heat the mixture to reflux and remove the resulting acetic acid by azeotropic distillation using a Dean-Stark trap.

-

Monitor the reaction by TLC until the starting Rh₂(OAc)₄ is consumed.

-

Cool the reaction mixture and filter to remove any solids.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting solid by recrystallization or column chromatography to yield the desired dirhodium(II) complex.

-

Protocol 5: Asymmetric Cyclopropanation

This protocol provides a general procedure for the cyclopropanation of an alkene with a diazoacetate catalyzed by the chiral dirhodium(II) complex.

-

Reagent Preparation:

-

Alkene (e.g., Styrene) (5.0 eq.)

-

Diazoacetate (e.g., Ethyl diazoacetate) (1.0 eq.)

-

Dirhodium(II) tetrakis[(S)-2-(1,3-dioxoisoindolin-2-yl)-4-methylpentanoate] (0.01 eq.)

-

Anhydrous solvent (e.g., DCM or toluene)

-

-

Procedure:

-

Dissolve the chiral dirhodium(II) catalyst and the alkene in the anhydrous solvent in a flask under an inert atmosphere.

-

Slowly add the diazoacetate via a syringe pump over several hours to maintain a low concentration of the diazo compound.

-

Stir the reaction at room temperature until the diazoacetate is completely consumed (monitored by TLC or IR spectroscopy).

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the cyclopropane product.

-

Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

-

Data Presentation

| Alkene | Diazo Compound | ee (%) of trans-isomer | Yield (%) |

| Styrene | Ethyl diazoacetate | Expected to be high | Expected to be good to excellent |

| 1-Hexene | tert-Butyl diazoacetate | Expected to be high | Expected to be good to excellent |

| Expected outcomes are based on the performance of the closely related Rh₂(S-PTTL)₄ catalyst.[2] |

Workflow Diagram

Caption: Synthesis and application of the chiral Rh(II) catalyst.

Conclusion

This compound is a versatile and readily accessible chiral building block with significant potential in asymmetric catalysis. Its application as a chiral auxiliary in Mannich reactions allows for the diastereoselective synthesis of valuable β-amino carbonyl compounds. Furthermore, its use as a chiral ligand in dirhodium(II) catalysis opens avenues for highly enantioselective cyclopropanation and other carbene-mediated transformations. The protocols provided herein offer a robust starting point for researchers to explore and optimize these applications in their own synthetic endeavors.

References

-

Reiser, O., et al. (2000). Asymmetric Steering of the Mannich Reaction With Phthaloyl Amino Acids. Chemistry: A European Journal, 6(11), 2032-43. [Link]

-

Tsutsui, H., et al. (2005). Practical synthesis of Dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate]. Chemical & Pharmaceutical Bulletin, 53(10), 1366-1368. [Link]

Sources

Application Notes and Protocols for the Chiral Resolution of Racemic Amines Using N-Phthaloyl-L-leucine

Introduction: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the stereochemistry of a drug molecule is a critical determinant of its therapeutic efficacy and toxicological profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological activities. Consequently, the production of enantiomerically pure active pharmaceutical ingredients (APIs) is not merely a scientific pursuit but often a stringent regulatory requirement.[1] Chiral resolution, the process of separating a racemic mixture into its constituent enantiomers, remains a cornerstone of asymmetric synthesis.[2] Among the various techniques, diastereomeric salt formation stands out as a robust and scalable method for obtaining optically active compounds.[1][3]

This application note provides a comprehensive guide to the use of N-Phthaloyl-L-leucine as an effective chiral resolving agent for a broad spectrum of racemic amines. We will delve into the underlying principles of diastereomeric salt formation, present detailed experimental protocols, and discuss critical parameters that influence the success of the resolution. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of chiral amines.

The Principle of Diastereomeric Salt Resolution

The fundamental principle of chiral resolution via diastereomeric salt formation hinges on the conversion of a pair of enantiomers into a pair of diastereomers. While enantiomers possess identical physical properties (e.g., solubility, melting point), diastereomers exhibit distinct physical characteristics.[4][5] This disparity allows for their separation using conventional laboratory techniques such as fractional crystallization.[3][4]

The process, as illustrated below, involves reacting a racemic amine with an enantiomerically pure chiral acid, in this case, N-Phthaloyl-L-leucine. This acid-base reaction yields two diastereomeric salts. Due to their differential solubility in a chosen solvent, one diastereomer will preferentially crystallize, enabling its separation from the more soluble diastereomer which remains in the mother liquor. The enantiomerically enriched amine is then liberated from the isolated salt by treatment with a base.

Caption: General workflow for the chiral resolution of a racemic amine.

N-Phthaloyl-L-leucine: A Versatile Chiral Resolving Agent

N-Phthaloyl-L-leucine is an N-protected amino acid derivative. The phthaloyl group enhances the stability and crystallinity of the molecule, making it an excellent candidate for a chiral resolving agent.[6] Its carboxylic acid moiety readily reacts with basic amines to form salts. The presence of a single, well-defined stereocenter derived from the natural amino acid L-leucine allows for effective chiral discrimination.

Synthesis of N-Phthaloyl-L-leucine

N-Phthaloyl-L-leucine can be synthesized by reacting L-leucine with phthalic anhydride.[7] A general procedure involves heating a mixture of L-leucine and phthalic anhydride in a suitable solvent, such as glacial acetic acid, followed by recrystallization.[7] It is crucial to use conditions that minimize racemization to ensure the enantiomeric purity of the resolving agent.[8]

Experimental Protocols

The following protocols provide a generalized framework for the chiral resolution of a racemic amine using N-Phthaloyl-L-leucine. Optimization of solvent, temperature, and stoichiometry is often necessary for a specific amine.

Protocol 1: Diastereomeric Salt Formation and Fractional Crystallization

-

Solvent Screening: The choice of solvent is critical for successful resolution.[9] The ideal solvent should dissolve the diastereomeric salts at an elevated temperature but allow for the preferential crystallization of one diastereomer upon cooling. A range of solvents, including alcohols (e.g., methanol, ethanol, isopropanol), ketones (e.g., acetone), and esters (e.g., ethyl acetate), should be screened.

-

Salt Formation:

-

In a suitable reaction vessel, dissolve one equivalent of the racemic amine in the chosen solvent with gentle heating.

-

In a separate flask, dissolve 0.5 to 1.0 equivalent of N-Phthaloyl-L-leucine in the same solvent, also with heating. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the efficiency of the resolution.[10]

-

Slowly add the resolving agent solution to the amine solution with continuous stirring. The formation of a precipitate may be observed.

-

Heat the mixture to reflux to ensure complete dissolution of the salts.

-

-

Crystallization:

-

Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals and to maximize the difference in solubility.

-

For further crystallization, the flask can be placed in a refrigerator or an ice bath. Seeding with a small crystal of the desired diastereomeric salt can be beneficial if crystallization is slow to initiate.[1]

-

Allow the crystallization to proceed for several hours to overnight to maximize the yield.[3]

-

-

Isolation of the Diastereomeric Salt:

Protocol 2: Liberation of the Enantiomerically Enriched Amine

-

Dissolution of the Salt: Suspend the dried diastereomeric salt in water.

-

Basification: While stirring, add a suitable base (e.g., 2 M NaOH solution) dropwise until the salt completely dissolves and the solution is basic (pH > 10).[1][4] This neutralizes the N-Phthaloyl-L-leucine and liberates the free amine.

-

Extraction:

-

Isolation and Purification:

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched amine.

-

The recovered N-Phthaloyl-L-leucine can be isolated from the aqueous layer by acidification and extraction for potential recycling.

-

Determination of Enantiomeric Excess

The success of the chiral resolution is quantified by the enantiomeric excess (ee) of the product. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and accurate method for determining the ee of chiral amines.[11][12][13]

Representative HPLC Method:

-

Column: A chiral stationary phase (CSP) column is required. Columns based on cellulose or amylose derivatives are often effective for the separation of amine enantiomers.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized for the specific amine.

-

Detection: UV detection is commonly employed.

-

Sample Preparation: A dilute solution of the resolved amine in the mobile phase is prepared for injection.

-

Calculation: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:

-

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

-

Troubleshooting and Optimization

| Problem | Possible Cause | Suggested Solution |

| No crystallization occurs. | The diastereomeric salts are too soluble in the chosen solvent. | Try a less polar solvent or a solvent mixture. Concentrate the solution. Induce crystallization by scratching the inside of the flask or by seeding. |

| Oily precipitate forms instead of crystals. | The cooling rate is too fast, or the concentration is too high. | Re-dissolve the oil by heating and allow for slower cooling. Dilute the solution. |

| Low enantiomeric excess. | Incomplete separation of the diastereomeric salts. | Perform multiple recrystallizations of the diastereomeric salt. Optimize the solvent and crystallization temperature. |

| Low yield of the resolved amine. | The desired diastereomeric salt is significantly soluble in the mother liquor. | Optimize the crystallization conditions (e.g., lower temperature, longer crystallization time). Recover the amine from the mother liquor and consider racemization and recycling of the unwanted enantiomer.[14] |

Conclusion

N-Phthaloyl-L-leucine is a highly effective and versatile chiral resolving agent for the separation of racemic amines. The formation of diastereomeric salts with distinct solubilities allows for the efficient isolation of one enantiomer through fractional crystallization. The protocols outlined in this application note provide a robust starting point for developing a successful chiral resolution strategy. Careful optimization of key parameters, particularly the choice of solvent, is paramount to achieving high yields and excellent enantiomeric purity. The principles and methodologies described herein are broadly applicable and can be adapted for a wide range of chiral amine separations in both academic research and industrial drug development settings.

References

- BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid. BenchChem.

- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid. BenchChem.

- Science Learning Center. (n.d.). Resolution of a Racemic Mixture.

- Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.

- Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers.

- Al-Majdhoub, M. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(15), 4475.

- Kozak, J., & D'souza, M. J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(20), 4897.

- The Royal Society of Chemistry. (n.d.).

- Hegwood, M., et al. (2018). Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent. Journal of analytical toxicology, 42(8), 517–525.

- American Chemical Society. (2021, December 23). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry.

- Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.

- Gillingham, J. M. (1962). U.S. Patent No. 3,028,430. U.S.

- Gillingham, J. M. (n.d.).

- Herald Scholarly Open Access. (2018, October 23).

- Adriaens, P., et al. (1978). Synthesis of N,N‐phthaloyl‐L‐valine and N,N‐phthaloyl‐L‐isoleucine with N‐(ethoxycarbonyl)phthalimide. Recueil des Travaux Chimiques des Pays-Bas, 97(10), 260-262.

- Tukhtaev, D., et al. (2021). The results obtained for the synthesis of N-phthaloyl amino acids (3a-g).

- Chem-Impex. (n.d.). Phthaloyl-L-Leucine.

- BenchChem. (n.d.). Phthaloyl-L-isoleucine | 21844-63-3.

- Agilent. (n.d.). Chiral separation of methamphetamine and amphetamine on an Agilent InfinityLab Poroshell 120 Chiral-V column with detection by LC/MS.

- ResearchGate. (n.d.).

- SCIEX. (n.d.). LC-MS/MS Chiral Separation of “d” and “l” Enantiomers of Amphetamine and Methamphetamine.

- Fogassy, E., et al. (2006). Recent Developments in Optical Resolution. Tetrahedron: Asymmetry, 17(22), 3011-3030.

- Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.

- Quora. (2024, November 11). tartaric acid instead of (+) tartic acid? Couldn't find any experiments using it to achieve (+)-phenylethylamine, I'm assuming its not possible, but I wanted a scientific answer as to why.

- Homsi, A., & Kasideh, A. (2015). Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. International Journal of ChemTech Research, 8(4), 1817-1825.

- Shi, L., et al. (2025).

- Wang, T., et al. (2025). Chiral Resolution of dl-Leucine by the Diastereomeric Salt/Cocrystal Method. ACS Figshare.

- ResearchGate. (2008, August 7).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]

- 12. uma.es [uma.es]

- 13. heraldopenaccess.us [heraldopenaccess.us]

- 14. rsc.org [rsc.org]

Application Notes and Protocols: Analytical Techniques for the Characterization of N-Phthaloyl-L-leucine Purity

Introduction: The Critical Role of Purity in N-Phthaloyl-L-leucine Applications

N-Phthaloyl-L-leucine is a protected amino acid derivative of significant interest in the pharmaceutical and biotechnology sectors. Its primary utility lies in its role as a chiral building block in peptide synthesis and the development of novel therapeutics.[1] The phthaloyl protecting group enhances the stability and solubility of the leucine moiety, facilitating more controlled and efficient chemical reactions.[1] Given its application in synthesizing molecules destined for biological systems, the purity of N-Phthaloyl-L-leucine is not merely a quality metric but a critical determinant of safety and efficacy.

Impurities, which can include the D-enantiomer, unreacted starting materials, or side-products from synthesis, can have profound and unpredictable consequences. The presence of the incorrect enantiomer (N-Phthaloyl-D-leucine) can lead to diastereomeric impurities in the final peptide, potentially altering its three-dimensional structure and biological activity. Other chemical impurities can introduce toxicity or reduce the yield and purity of subsequent synthetic steps. Therefore, a robust, multi-faceted analytical strategy is essential to establish a comprehensive purity profile, ensuring the material is fit for its intended purpose in research and drug development.

This guide outlines a suite of orthogonal analytical techniques designed to provide a high degree of confidence in the identity, potency, and purity of N-Phthaloyl-L-leucine. The methodologies are grounded in established principles of analytical chemistry and adhere to the validation characteristics outlined in international guidelines such as ICH Q2(R1).[2][3][4][5]

An Orthogonal Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A more reliable and scientifically sound approach is to use multiple, orthogonal methods that measure different physicochemical properties of the substance. This strategy ensures that impurities missed by one technique are likely to be detected by another. For N-Phthaloyl-L-leucine, a comprehensive assessment combines chromatographic separations (for chemical and chiral purity) with spectroscopic and other analytical methods for structural confirmation and quantification of non-chromatographable impurities.

Caption: Orthogonal analytical strategy for purity assessment.

Chromatographic Purity Assessment

Chromatography is the cornerstone of purity analysis, offering high-resolution separation of the main component from its impurities. For N-Phthaloyl-L-leucine, two distinct HPLC methods are required: a reverse-phase method for general chemical purity and a specialized chiral method to quantify the enantiomeric excess.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Principle: Reverse-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. The sample is injected into a nonpolar stationary phase (typically C18), and a polar mobile phase is used for elution. Polar compounds elute earlier, while less polar compounds (like N-Phthaloyl-L-leucine and related organic impurities) are retained longer. Purity is typically calculated as the area percentage of the main peak relative to the total area of all detected peaks.

Experimental Protocol: HPLC Assay

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase:

-

Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

-

-

Gradient Elution:

-

Start with a gradient of 30% B, increasing to 95% B over 20 minutes.

-

Hold at 95% B for 5 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 220 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 1 mg/mL.

Data Presentation: HPLC Purity Analysis

| Parameter | Specification | Typical Result |

| Column | C18, 250 x 4.6 mm, 5 µm | Conforms |

| Mobile Phase | Acetonitrile/Water/TFA | Conforms |

| Flow Rate | 1.0 mL/min | Conforms |

| Detection | UV, 220 nm | Conforms |

| Retention Time | Analyte-specific (e.g., ~15 min) | 15.2 min |

| Purity (Area %) | ≥ 99.0% | 99.7% |

| Largest Impurity | ≤ 0.2% | 0.15% (at 12.8 min) |

| Total Impurities | ≤ 1.0% | 0.3% |

Enantiomeric Purity by Chiral HPLC

Principle: Distinguishing between L- and D-enantiomers requires a chiral environment.[6] Chiral HPLC uses a stationary phase that is itself chiral (a Chiral Stationary Phase, or CSP). These CSPs, often based on polysaccharides or macrocyclic glycopeptides, form transient, diastereomeric complexes with the enantiomers in the sample.[6][7] The difference in stability of these complexes leads to different retention times, allowing for their separation and quantification. For amino acid derivatives, polysaccharide-based or macrocyclic glycopeptide-based CSPs are often effective.[6][8]

Caption: Workflow for enantiomeric separation by Chiral HPLC.

Experimental Protocol: Chiral HPLC

-

Instrumentation: HPLC system with a UV detector.

-

Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm or equivalent polysaccharide-based CSP.

-

Mobile Phase (Isocratic): A mixture of n-Hexane, Isopropanol, and Trifluoroacetic Acid (TFA). A typical starting ratio is 90:10:0.1 (v/v/v). This ratio must be optimized to achieve baseline separation.

-

Flow Rate: 0.7 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 220 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

Data Presentation: Chiral Purity Analysis

| Parameter | Specification | Typical Result |

| Column | Chiralpak AD-H or equivalent | Conforms |

| Mobile Phase | Hexane:IPA:TFA (90:10:0.1) | Conforms |

| Flow Rate | 0.7 mL/min | Conforms |

| Retention Time (L-form) | Analyte-specific (e.g., ~12 min) | 12.1 min |

| Retention Time (D-form) | Analyte-specific (e.g., ~14 min) | 14.3 min |

| Enantiomeric Excess (e.e.) | ≥ 99.0% | 99.8% |

Structural Confirmation and Molecular Weight Verification

While chromatography excels at separation, it does not inherently confirm the chemical structure of the main peak. Spectroscopic techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C). The chemical shifts, splitting patterns, and integration of the signals in a ¹H NMR spectrum create a unique fingerprint that can confirm the identity of N-Phthaloyl-L-leucine and detect any structurally similar impurities if present at sufficient levels.

-

¹H NMR: Confirms the presence and connectivity of hydrogen atoms. Expected signals include aromatic protons from the phthaloyl group, the alpha-proton of the leucine backbone, and the protons of the isobutyl side chain.

-

¹³C NMR: Confirms the carbon skeleton of the molecule.

Expected ¹H NMR Data (Conceptual)

(Note: Exact shifts are solvent-dependent. Data should be compared to a certified reference standard.)

| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phthaloyl (aromatic) | 7.8 - 8.0 | Multiplet | 4H |

| Leucine α-CH | 4.8 - 5.0 | Doublet of Doublets | 1H |

| Leucine β-CH₂ | 1.9 - 2.2 | Multiplet | 2H |

| Leucine γ-CH | 1.6 - 1.8 | Multiplet | 1H |

| Leucine δ-CH₃ | 0.9 - 1.1 | Doublet | 6H |

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is a highly sensitive technique used to confirm the molecular weight of the target compound. High-Resolution Mass Spectrometry (HRMS) can determine the mass with enough accuracy to confirm the elemental composition. For N-Phthaloyl-L-leucine (C₁₄H₁₅NO₄), the expected monoisotopic mass is 261.1001 g/mol .[1]

Experimental Protocol: ESI-MS

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Analysis: Direct infusion or LC-MS (using the HPLC method described above).

-

Expected Ion: [M+H]⁺ (protonated molecule).

-

Expected m/z: 262.1074.

Quantification of Non-Chromatographic Impurities

Some impurities, such as residual solvents, water, and inorganic salts, are not readily detected by standard HPLC-UV methods. Specific tests are required to quantify them.

Elemental Analysis (CHN)

Principle: This technique involves the combustion of the sample at high temperatures. The resulting gases (CO₂, H₂O, and N₂) are quantified to determine the percentage by weight of carbon, hydrogen, and nitrogen in the sample. The experimental results are compared against the theoretical values calculated from the molecular formula. This analysis provides a fundamental check on the purity and elemental composition of the bulk material.

Data Presentation: Elemental Analysis

| Element | Theoretical % (for C₁₄H₁₅NO₄) | Acceptance Criteria |

| Carbon (C) | 64.36% | ± 0.4% |

| Hydrogen (H) | 5.79% | ± 0.4% |

| Nitrogen (N) | 5.36% | ± 0.4% |

Loss on Drying (LOD) and Residue on Ignition (ROI)

-

Loss on Drying (LOD): This gravimetric test measures the percentage of weight lost from a sample upon heating under defined conditions. It quantifies the amount of volatile content, primarily residual solvents and water. An acceptance criterion of ≤ 0.5% is typical.

-

Residue on Ignition (ROI) / Sulfated Ash: This test measures the amount of residual inorganic impurities in an organic substance.[9][10][11] The sample is ignited in the presence of sulfuric acid, and the weight of the remaining residue is determined. This is a critical test for controlling inorganic impurities that may originate from catalysts or reagents used in the manufacturing process.[9][11] An acceptance criterion of ≤ 0.1% is common in the pharmaceutical industry.

Integrated Purity Assessment and Conclusion

Caption: Integrated data review for final purity assessment.

By employing this multi-faceted analytical strategy, researchers, scientists, and drug development professionals can ensure the quality, consistency, and reliability of N-Phthaloyl-L-leucine, thereby safeguarding the integrity of their downstream research and manufacturing processes.

References

-

ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

-

U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

ICH. (n.d.). Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

U.S. Pharmacopeia. (n.d.). <232> Elemental Impurities—Limits. [Link]

-

Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. [Link]

-

Reagecon. (n.d.). Standards for Elemental Impurities in Pharmaceuticals. [Link]

-

UFAG Laboratorien AG. (n.d.). Elemental analysis and heavy metals for the pharmaceutical sector. [Link]

-

Agilent Technologies. (n.d.). Measuring Elemental Impurities in Pharmaceutical Materials. [Link]

-

PubMed. (2016). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. [Link]

-

AVESIS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

-

Acta Naturae. (2025). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination. [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of (a) terephthaloyl bis(L-leucine methyl ester) 2.... [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 4. fda.gov [fda.gov]

- 5. database.ich.org [database.ich.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 9. Trace Metals Testing and Elemental Analysis for Pharmaceuticals [intertek.com]

- 10. knowledge.reagecon.com [knowledge.reagecon.com]

- 11. Elemental analysis and heavy metals for the pharmaceutical sector | UFAG Laboratorien AG [ufag-laboratorien.ch]

Scale-up considerations for the synthesis of (S)-2-(1,3-Dioxoisoindolin-2-yl)-4-methylpentanoic acid

Application Note & Protocol

Topic: Scale-Up Considerations for the Synthesis of (S)-2-(1,3-Dioxoisoindolin-2-yl)-4-methylpentanoic Acid (N-Phthaloyl-L-leucine)

For: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, commonly known as N-Phthaloyl-L-leucine, is a critical chiral building block in the synthesis of peptides and complex pharmaceutical intermediates.[1][2] Its phthaloyl group provides robust protection of the primary amine of L-leucine, enhancing stability and enabling selective chemical transformations at other molecular sites.[2] Transitioning the synthesis of this compound from the laboratory bench to a pilot or manufacturing scale introduces challenges related to heat management, reaction kinetics, product isolation, and polymorphism. This document provides a comprehensive guide to the scalable synthesis of N-Phthaloyl-L-leucine, focusing on a direct thermal condensation method. We will dissect the critical process parameters, offer a detailed step-by-step protocol, and discuss the underlying scientific principles that ensure a robust, safe, and reproducible large-scale process.

Synthetic Strategy: Rationale for Scale-Up

The chosen synthetic route involves the direct condensation of L-leucine with phthalic anhydride. This method is favored for large-scale production due to several key advantages:

-

Atom Economy: The reaction is a condensation that forms the desired product and water as the only byproduct, minimizing waste streams.

-

Cost-Effectiveness: Both L-leucine and phthalic anhydride are readily available, commodity starting materials.

-

Simplicity: It is a single-step synthesis that avoids complex reagents or intermediate isolations, reducing processing time and potential for yield loss.

The reaction proceeds by nucleophilic attack of the amino group of L-leucine on one of the carbonyl carbons of phthalic anhydride, followed by an intramolecular cyclization and dehydration to form the stable five-membered phthalimide ring. While other methods for N-protection exist, the direct thermal route is often the most straightforward for this specific transformation on a multi-kilogram scale.[3][4][5]

Figure 1: Synthesis of N-Phthaloyl-L-leucine.

Critical Process Parameters and Scale-Up Considerations

Scaling this synthesis requires careful control over several parameters that may have negligible impact at the bench scale but become critical in larger reactors.

Thermal Management

The reaction is typically performed as a neat (solvent-free) melt at high temperatures (140-160°C).[3][4]

-

Causality: At this temperature, the reactants form a molten phase, and the reaction rate is sufficiently high to drive the condensation to completion. The high temperature also facilitates the removal of the water byproduct.

-

Scale-Up Challenge: Heat transfer in large, jacketed glass or steel reactors is significantly less efficient than in a small flask on a heating mantle. A common issue is the formation of "hot spots" if agitation is poor, or slow heating rates that can prolong the reaction time.

-